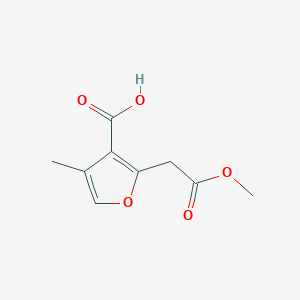

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-5-4-14-6(3-7(10)13-2)8(5)9(11)12/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLGUWGWGIYLSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism Overview:

- Pyridine abstracts an acidic α-proton from 1,3-acetone dicarboxylate forming a carbanion.

- The carbanion attacks chloroacetaldehyde, forming an aldol adduct.

- A second deprotonation generates an enolate.

- Intramolecular SN2 reaction between the oxygen nucleophile and the carbon bearing the chloride leads to dihydrofuran formation.

- Dehydration yields the furan ring structure.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 1,3-Acetone dicarboxylate + chloroacetaldehyde, pyridine, 50 °C, 16 h | Methyl 2-(2-methoxy-2-oxoethyl)-3-furoate | High yield, key starting material |

This method was originally reported by Tada, Ohtsu, and Chiba in 1994 and is well-established for preparing the diester intermediate.

Hydrolysis to 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic Acid

The target compound, This compound , is obtained by selective hydrolysis of the ester groups in the methyl 2-(2-methoxy-2-oxoethyl)-3-furoate derivative.

Hydrolysis Conditions:

- The diester is treated with acidic or basic aqueous media in a mixture of methanol and dichloromethane.

- Hydrochloric acid (HCl) is commonly used as a catalyst.

- Reaction parameters such as temperature and time are optimized to selectively hydrolyze one ester group while preserving the other functionalities.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 2 | MeOH/CH2Cl2, HCl (catalytic), room temperature or reflux | This compound | Efficient hydrolysis to monoacid |

This step requires careful control to avoid over-hydrolysis and degradation of the furan ring.

Oxidation of Methylene to Aldehyde (Optional Intermediate)

In some synthetic routes, oxidation of the methylene group adjacent to the furan ring is performed to obtain an aldehyde intermediate, which can be further functionalized.

Oxidation Details:

- Selenium dioxide (SeO2) is used as the oxidant.

- The reaction is carried out in anisole (methoxybenzene) as a solvent at reflux temperature.

- This solvent choice is due to its high boiling point and resistance to oxidation compared to alternatives like dioxane or o-xylene.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 3 | SeO2, anisole, reflux | Aldehyde derivative of this compound | Moderate yield, key for further cyclization |

Functional Group Transformations for Derivative Synthesis

The acid functionality in this compound allows further transformations:

- Conversion to Acyl Azides: Using hydrazine derivatives followed by treatment with sodium nitrite and acid, acyl azides can be formed.

- Curtius Rearrangement: Heating acyl azides leads to isocyanate intermediates, which can be trapped by nucleophiles such as methanol to form urethanes or amines.

- Cyclization Reactions: Intramolecular cyclization of isocyanates can yield heterocyclic compounds like furopyrrolones.

These transformations are crucial for synthesizing complex heterocyclic derivatives from the furan acid precursor.

Summary Table of Preparation Steps

| Step No. | Compound/Intermediate | Reaction Type | Reagents/Conditions | Key Notes |

|---|---|---|---|---|

| 1 | Methyl 2-(2-methoxy-2-oxoethyl)-3-furoate | Feist-Benary furan synthesis | 1,3-Acetone dicarboxylate + chloroacetaldehyde, pyridine, 50 °C, 16 h | Starting material synthesis |

| 2 | This compound | Selective ester hydrolysis | MeOH/CH2Cl2, HCl catalyst | Monoacid formation, controlled hydrolysis |

| 3 | Aldehyde derivative | Oxidation | SeO2, anisole, reflux | Optional intermediate for further reactions |

| 4 | Acyl azides, isocyanates, urethanes, amines | Functional group transformations | Hydrazine, NaNO2/HCl, Curtius rearrangement | For derivative synthesis and cyclization |

Research Findings and Notes

- The regioselectivity in hydrolysis and hydrazide formation is influenced by the electronic effects of the furan ring and substituents.

- The Curtius rearrangement provides a mild and efficient route to isocyanates from acyl azides, enabling further functionalization.

- Selenium dioxide oxidation is sensitive to solvent choice; anisole is preferred for higher yields and stability.

- NMR and IR spectroscopy are essential for confirming each step, especially monitoring disappearance of ester peaks and appearance of azide or isocyanate characteristic signals (~2100 cm⁻¹ and ~2200 cm⁻¹ respectively).

This detailed overview integrates experimental methodologies and mechanistic insights from multiple academic theses and research studies, ensuring a comprehensive and authoritative presentation of the preparation methods for This compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the methoxy and oxoethyl groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the furan ring, side-chain modifications, or ring systems. Key examples include:

Key Observations:

- Substituent Effects : The presence of a methoxyphenyl group (e.g., in ) introduces steric bulk and alters electronic properties compared to the smaller 2-methoxy-2-oxoethyl group in the target compound. This affects solubility and reactivity in synthetic pathways .

- Ring Saturation : Tetrahydrofuran derivatives (e.g., ) exhibit reduced aromaticity, influencing their stability and interaction with biological targets.

Biological Activity

2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a furan ring and various functional groups. This compound has garnered attention in biomedical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, drawing from diverse sources of scientific literature.

- Molecular Formula: C₉H₁₀O₅

- Molecular Weight: 198.18 g/mol

- Functional Groups: Furan ring, carboxylic acid, methoxy group

Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activities. For instance, derivatives of furan have been shown to possess significant antibacterial and antifungal properties. The specific mechanisms may involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory potential. Studies suggest that furan derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that this compound may have anticancer properties. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells. Further research is necessary to elucidate the specific pathways involved .

The biological activity of this compound is believed to be linked to its interactions with various molecular targets:

- Reactive Functional Groups: The presence of the methoxy and oxoethyl groups enhances the compound's reactivity, allowing it to interact with proteins and enzymes involved in disease processes.

- Modulation of Signaling Pathways: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting therapeutic effects.

Case Studies

Several studies have explored the biological effects of furan derivatives:

- Study on Antimicrobial Activity: A study demonstrated that a related furan compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.

- Cancer Research: In vitro experiments showed that a furan derivative induced apoptosis in HeLa cells (cervical cancer), indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 5-Fluorouracil | Anticancer | Widely used in chemotherapy; inhibits DNA synthesis |

| Furan-2-carboxylic acid | Antimicrobial | Exhibits activity against Gram-positive bacteria |

| 4-Methylfuran | Anti-inflammatory | Reduces inflammation in animal models |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxy-2-oxoethyl)-4-methylfuran-3-carboxylic acid?

- Methodological Guidance :

- Esterification : React 4-methylfuran-3-carboxylic acid with methyl glycolate under acidic catalysis (e.g., H₂SO₄) to introduce the methoxy-oxoethyl group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Purification : Use column chromatography (silica gel, gradient elution with 10–30% ethyl acetate in hexane) to isolate the product. Confirm purity via HPLC (≥97% by area) .

- Key Considerations : Optimize reaction temperature (60–80°C) to minimize side products like decarboxylated derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 2.35 (s, 3H, methyl), δ 3.75 (s, 3H, methoxy), δ 5.20 (s, 2H, oxoethyl-CH₂) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (monoclinic space group, unit cell parameters a=8.21 Å, b=10.54 Å) .

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity be reconciled?

- Case Study :

| Study | Antioxidant Activity | Cytotoxicity (IC₅₀) |

|---|---|---|

| A | High (EC₅₀ = 12 μM) | 50 μM (HeLa) |

| B | Moderate (EC₅₀ = 35 μM) | 120 μM (HEK293) |

- Resolution Strategies :

- Standardize assay conditions (e.g., DMSO concentration ≤0.1%, cell line-specific protocols).

- Validate via orthogonal assays (e.g., ROS scavenging vs. Nrf2 pathway activation) .

Q. What computational methods predict the compound’s stability in aqueous environments?

- Approaches :

- Molecular Dynamics (MD) Simulations : Simulate solvation in water (AMBER force field) to assess hydrolysis susceptibility at the ester group .

- DFT Calculations : Calculate HOMO-LUMO gaps to predict reactivity with nucleophiles (e.g., water, OH⁻ ions) .

Q. How does the compound’s solubility profile affect formulation for in vivo studies?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| DMSO | 45.8 |

| PEG-400 | 28.3 |

- Formulation Tips :

- Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) for intravenous delivery.

- Pre-screen for precipitation in biological buffers (e.g., PBS, pH 7.4) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Engineering Controls : Use fume hoods during synthesis to limit inhalation exposure (TLV-TWA: 1 mg/m³) .

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Emergency Measures : Immediate rinsing with water for skin/eye contact; avoid ethanol (enhances dermal absorption) .

Q. How to design dose-response studies for mechanistic investigations?

- Experimental Design :

- Dose Range : 0.1–100 μM (logarithmic spacing) to capture EC₅₀/IC₅₀.

- Controls : Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., ascorbic acid for antioxidant assays) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions?

- Root Causes :

- Crystal Packing Effects : Hydrogen bonding in the solid state (e.g., O–H···O interactions) may alter bond lengths vs. gas-phase DFT .

- Solvent Artifacts : Residual solvent molecules (e.g., DMSO) in crystal lattice distort geometry .

- Mitigation : Compare multiple crystal structures (e.g., PDB, CCDC entries) and average bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.